molecular formula C17H21N3O6 B2682601 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2034356-38-0

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No. B2682601
CAS RN: 2034356-38-0
M. Wt: 363.37
InChI Key: CQXIJVMHLOXQFY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is a type of oxygen-containing heterocycle . It also has a piperazine ring, which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by X-ray crystallography . This technique can provide detailed information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the piperazine ring could undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on the synthesis of new pyridine derivatives, such as the work by Patel, Agravat, and Shaikh (2011), showcases the potential antimicrobial applications of compounds with complex structures. These synthesized compounds exhibited variable and modest activity against bacterial and fungal strains, indicating the relevance of structural modification for enhancing antimicrobial efficacy (Patel, Agravat, & Shaikh, 2011).

Antidepressant Discovery

The design and pharmacological evaluation of novel compounds as 5-HT3 receptor antagonists for their potential antidepressant effects exemplify the therapeutic applications of structurally novel compounds. Compounds showing high receptor antagonism exhibited promising antidepressant-like activity in pharmacological tests (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Potential Antitumor Agents

A study on dibenzo[1,4]dioxin-1-carboxamides highlighted their evaluation for in vitro and in vivo antitumor activity. These compounds, through DNA-intercalating mechanisms, showed activity against certain leukemia and carcinoma cell lines, suggesting their utility as a foundation for developing anticancer agents (Lee, Palmer, Boyd, Baguley, & Denny, 1992).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its potential biological activity, optimizing its synthesis, and investigating its physical and chemical properties. It could also be interesting to explore its potential applications in fields such as medicine or materials science .

Mechanism of Action

Target of Action

The primary targets of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively .

Mode of Action

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide interacts with its targets by inhibiting their activity . This inhibition results in the modulation of the biochemical pathways these enzymes are involved in .

Biochemical Pathways

The inhibition of cholinesterase and lipoxygenase enzymes by N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide affects several biochemical pathways. These include the cholinergic pathway, which is involved in memory and learning processes, and the lipoxygenase pathway, which is involved in the inflammatory response .

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide’s action include the inhibition of cholinesterase and lipoxygenase enzymes . This can lead to a decrease in the breakdown of acetylcholine in the nervous system and a reduction in the production of inflammatory mediators .

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6/c1-2-19-5-6-20(16(23)15(19)22)17(24)18-10-12(21)11-3-4-13-14(9-11)26-8-7-25-13/h3-4,9,12,21H,2,5-8,10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXIJVMHLOXQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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